molecular formula C13H19NO B13950239 (R)-2-(1-benzylpyrrolidin-3-yl)ethanol

(R)-2-(1-benzylpyrrolidin-3-yl)ethanol

Cat. No.: B13950239
M. Wt: 205.30 g/mol
InChI Key: KVOKJZAQCLKPGS-CYBMUJFWSA-N
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Description

(R)-2-(1-Benzylpyrrolidin-3-yl)ethanol is a chiral pyrrolidine derivative featuring a benzyl group at the pyrrolidine nitrogen and an ethanol substituent at the C3 position of the ring. This compound is structurally characterized by its stereochemical configuration (R-enantiomer), which may influence its interactions in biological or synthetic systems. Pyrrolidine derivatives are widely employed in pharmaceutical chemistry due to their ability to act as intermediates in drug synthesis or as bioactive scaffolds. For instance, benzyl-substituted pyrrolidines are common in calcium channel blockers like barnidipine hydrochloride, where they contribute to stereochemical specificity and binding affinity .

For example, impurities with similar pyrrolidine frameworks, such as compound 3 (3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate), have been identified in barnidipine hydrochloride production . This highlights the compound’s relevance in quality control and regulatory compliance for pharmaceuticals.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]ethanol

InChI

InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1

InChI Key

KVOKJZAQCLKPGS-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@H]1CCO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCO)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination Strategy

Key steps :

  • Chiral induction : L-Proline-catalyzed α-hydrazination of aldehydes (e.g., 3-phenylpropanal) with dibenzylazodicarboxylate (DBAD) at 0°C.
  • Reductive amination : Reaction with benzylamine and NaBH₄ in CH₃CN to form the pyrrolidine core with 97–98% enantiomeric excess (ee).
  • Deprotection : Removal of TBDPS groups using TBAF in THF yields primary alcohol intermediates.
  • Functionalization : Hydrogenolysis with Pd(OH)₂/C in methanol selectively removes benzyl groups to generate the ethanol side chain.

Data :

Step Reagents/Conditions Yield (%) ee (%)
α-Hydrazination L-Proline, DBAD, 0°C → rt 87–90 97–98
Reductive amination Benzylamine, NaBH₄, CH₃CN 82 97
Hydrogenolysis Pd(OH)₂/C, H₂, CH₃OH 64

Osmium-Mediated Dihydroxylation

Protocol :

  • Substrate preparation : (E)-Pent-3-en-1-yl mesylate is treated with OsO₄/(DHQ)₂PHAL in t-BuOH/H₂O (1:1) at 0°C for 24 h to induce stereoselective dihydroxylation.
  • Cyclization : Acid-mediated ring closure forms the pyrrolidine scaffold.
  • Reduction : NaBH₄ reduces intermediate ketones to the ethanol moiety.

Optimization :

  • OsO₄ loading at 0.5 mol% achieves >90% conversion.
  • Chiral ligand (DHQ)₂PHAL ensures R-configuration retention.

Oxidative Functionalization of Dihydropyridines

Adapted from barnidipine synthesis :

  • Oxidation : MnO₂ under UV light converts dihydropyridine precursors to pyridine derivatives.
  • Stereocontrol : Chiral benzylpyrrolidinyl intermediates are reduced using NaBH₄/CeCl₃ to yield R-configured alcohols.

Critical parameters :

  • Solvent: Dichloromethane/ethanol (40:1) for optimal selectivity.
  • Temperature: Room-temperature hydrogenation preserves stereochemistry.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Reductive amination High ee (97–98%), modular substrates Multi-step purification Pilot-scale
Dihydroxylation Excellent stereocontrol OsO₄ toxicity Lab-scale
Dihydropyridine route One-pot oxidation/reduction Requires UV equipment Industrial

Characterization Data

  • Optical rotation : $$[α]_D^{25} +3.88^\circ$$ (c 0.30, MeOH) for R-enantiomers.
  • NMR : Distinct signals at δ 3.74 (m, 1H, pyrrolidine-H), 2.30 (d, $$J = 12.9$$ Hz, benzyl-H).

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(1-Benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Core Similarities : All compounds share a benzyl-pyrrolidine backbone, critical for stereochemical specificity in drug-receptor interactions.
  • Functional Group Variations: The substituents at the C3 position dictate physicochemical properties and biological activity.
  • Stereochemical Impact: The (R)-configuration in the target compound contrasts with (S)-enantiomers like (S)-3-aminomethyl-1-benzylpyrrolidine, which may exhibit divergent pharmacological profiles .

Functional Roles

  • Pharmaceutical Impurities: Compounds like this compound and its analogs are monitored as impurities to comply with ICH guidelines (<0.10% threshold), ensuring drug safety .
  • Biological Activity: While direct data are unavailable, cyclopropylamino derivatives (e.g., (R)-2-((1-Benzylpyrrolidin-3-yl)(cyclopropyl)amino)ethanol) may enhance target binding due to conformational rigidity .

Regulatory and Quality Considerations

Structural analogs of this compound are subject to stringent regulatory scrutiny. For example, Compound 3 in barnidipine requires characterization to meet ICH Q3A/B thresholds, emphasizing the need for advanced analytical techniques (e.g., HPLC, NMR) to resolve stereoisomers and quantify impurities .

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